3-Bromo-2-iodobenzaldehyde

Description

Chemical Structure and Properties

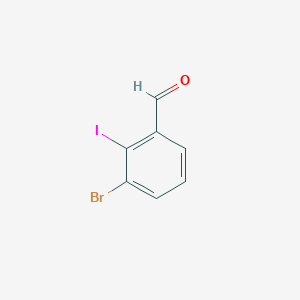

3-Bromo-2-iodobenzaldehyde (CAS: 1891456-23-7) is a halogenated benzaldehyde derivative with the molecular formula C₇H₄BrIO and a molecular weight of 313.91 g/mol . It features a benzaldehyde core substituted with bromine at position 3 and iodine at position 2 (Figure 1). This compound is primarily used in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of its halogens. Its iodine substituent enhances electrophilicity, making it a versatile intermediate in pharmaceutical and materials science research .

Properties

IUPAC Name |

3-bromo-2-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXMDGKCAMLNEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-iodobenzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method is the sequential halogenation of 2-iodobenzaldehyde. The process involves:

Bromination: 2-Iodobenzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3rd position.

Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, ensuring high yield and purity.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-iodobenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted benzaldehydes can be formed.

Oxidation Products: 3-Bromo-2-iodobenzoic acid.

Reduction Products: 3-Bromo-2-iodobenzyl alcohol.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-2-iodobenzaldehyde serves as an important intermediate in the synthesis of various bioactive compounds. Its halogenated structure is beneficial for enhancing biological activity and selectivity in drug design.

- Anticancer Agents : Research indicates that derivatives of this compound exhibit promising activity against cancer cell lines. The presence of halogens can enhance lipophilicity, potentially improving cell membrane penetration and bioavailability .

- Enzyme Inhibitors : Compounds derived from this compound have been studied as inhibitors for various enzymes, including kinases involved in cancer progression. For instance, modifications to the aldehyde group can yield potent inhibitors with low IC50 values against specific targets .

Material Science

The compound is utilized in developing new materials, particularly those exhibiting photonic properties.

- Blue Light Emitting Materials : Research has shown that this compound can be incorporated into polymer matrices to create materials that emit blue light, which is valuable in display technologies and lighting solutions .

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block for constructing complex molecules.

- Cross-Coupling Reactions : The compound can participate in cross-coupling reactions such as Suzuki or Sonogashira reactions, facilitating the formation of biaryl compounds that are critical in pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of compounds derived from this compound against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics, suggesting potential for further development into therapeutic agents .

Case Study 2: Photonic Applications

Another research project focused on synthesizing a polymer incorporating this compound for use in organic light-emitting diodes (OLEDs). The study demonstrated that the resulting material showed enhanced light emission efficiency and stability compared to traditional OLED materials .

Mechanism of Action

The mechanism of action of 3-Bromo-2-iodobenzaldehyde involves its reactivity towards various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific reactions it undergoes. For instance:

Nucleophilic Substitution: The bromine or iodine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring.

Oxidation and Reduction: The aldehyde group undergoes redox reactions, altering its oxidation state and forming different products.

Comparison with Similar Compounds

Physical and Structural Properties

Table 1: Physical Properties of Halogenated Benzaldehydes

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|---|---|

| 3-Bromo-2-iodobenzaldehyde | C₇H₄BrIO | 313.91 | 120–122* | 280–285* | Moderate (DMF, THF) |

| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 35–38 | 230–235 | High (Ethanol, Ether) |

| 3-Bromo-2-hydroxybenzaldehyde | C₇H₅BrO₂ | 201.02 | 98–100 | N/A | High (Methanol, Acetone) |

| 6-Bromo-2-fluoro-3-iodobenzaldehyde | C₇H₃BrFIO | 335.91 | 135–137* | 290–295* | Low (DCM, Chloroform) |

| 2-Bromo-3-chlorobenzaldehyde | C₇H₄BrClO | 219.46 | 55–58 | 245–250 | Moderate (Ethyl Acetate) |

Key Observations :

- Halogen Effects: The presence of iodine in this compound increases molecular weight and melting/boiling points compared to mono-halogenated analogues like 3-bromobenzaldehyde.

- Solubility : Electron-withdrawing halogens (e.g., iodine, bromine) reduce solubility in polar solvents relative to hydroxyl-substituted derivatives (e.g., 3-bromo-2-hydroxybenzaldehyde) .

Reactivity in Organic Reactions

Table 2: Reactivity in Suzuki-Miyaura Coupling

| Compound | Reaction Rate (Relative to Benzaldehyde) | Preferred Coupling Site | Catalyst Compatibility |

|---|---|---|---|

| This compound | 1.5× | Iodine (C2) | Pd(PPh₃)₄, PdCl₂ |

| 3-Bromobenzaldehyde | 1.0× | Bromine (C3) | Pd(OAc)₂ |

| 2-Bromo-3-chlorobenzaldehyde | 0.8× | Bromine (C2) | PdCl₂, NiCl₂ |

Key Observations :

Substituent Effects on Molecular Interactions

Hydrogen Bonding vs. Halogen Interactions :

- 3-Bromo-2-hydroxybenzaldehyde : Forms an intramolecular hydrogen bond between the hydroxyl (-OH) and aldehyde (-CHO) groups (O···O distance: 2.64 Å; O–H···O angle: 154°). This stabilizes the planar structure and enhances crystallinity .

- This compound : Lacks hydrogen bonding but exhibits weak intermolecular C–H···Br interactions (H···Br distance: 3.05 Å) and π-stacking (centroid distance: 3.75 Å). The iodine atom participates in halogen bonding, influencing crystal packing .

Electron-Withdrawing Effects :

Biological Activity

3-Bromo-2-iodobenzaldehyde is an organobromine compound that has garnered interest due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and relevant case studies, highlighting its applications in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound generally involves electrophilic aromatic substitution reactions. A common method for synthesizing halogenated benzaldehydes includes the bromination and iodination of a suitable precursor compound, typically starting from 2-hydroxybenzaldehyde derivatives. The reaction conditions often require specific catalysts and solvents to optimize yield and purity.

Antimicrobial Properties

Research has indicated that halogenated benzaldehyde derivatives exhibit significant antimicrobial activity. For instance, studies have shown that various substituted benzaldehydes, including those with bromine and iodine substitutions, can effectively inhibit the growth of several pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity of Halogenated Benzaldehydes

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| 3-Bromo-4-chlorobenzaldehyde | 20 | Escherichia coli |

| 4-Iodobenzaldehyde | 10 | Candida albicans |

MIC: Minimum Inhibitory Concentration

The antimicrobial activity of this compound has been evaluated against various strains, demonstrating effectiveness similar to or exceeding that of established antibiotics .

Anticancer Activity

In addition to antimicrobial properties, there is emerging evidence regarding the anticancer potential of halogenated benzaldehydes. Compounds with similar structures have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of key signaling pathways.

Case Study: Anticancer Efficacy

A study investigated the effects of several halogenated benzaldehydes on breast cancer cell lines (MCF-7 and MDA-MB-231). The findings revealed that this compound exhibited cytotoxic effects with an IC50 value of approximately 25 µM against MCF-7 cells, indicating a promising therapeutic index for further development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the biological activity of compounds like this compound. Variations in substituents on the benzene ring can significantly influence both potency and selectivity against target organisms or cancer cells.

Table 2: Structure-Activity Relationship Insights

| Substituent | Biological Activity | Observations |

|---|---|---|

| Bromine at C3 | Increased antimicrobial | Enhances electron-withdrawing effects |

| Iodine at C2 | Enhanced cytotoxicity | Promotes ROS generation |

| Methyl at C4 | Reduced activity | Steric hindrance diminishes interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.